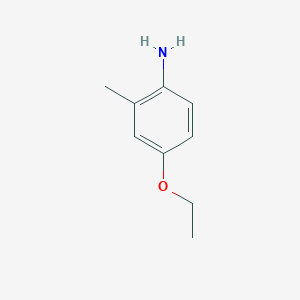

4-Ethoxy-2-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMOFUZZCSQSNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588456 | |

| Record name | 4-Ethoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114766-05-1 | |

| Record name | 4-Ethoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxy-2-methylaniline for Researchers and Drug Development Professionals

Introduction

4-Ethoxy-2-methylaniline, identified by the CAS number 114766-05-1 , is a substituted aniline derivative that holds potential as a versatile building block in organic synthesis.[1][2][3][4][5] Its unique substitution pattern, featuring an ethoxy group at the 4-position and a methyl group at the 2-position of the aniline ring, imparts specific reactivity and physical properties that make it a compound of interest for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of its chemical and physical characteristics, a detailed synthetic protocol, its applications in organic synthesis with a focus on its potential role in drug discovery, and its analytical characterization.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 114766-05-1 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₃NO | [1][2][3] |

| Molecular Weight | 151.21 g/mol | [1][2][3] |

| Appearance | Brown to red liquid | [6] |

| Boiling Point | 253-255 °C | [6] |

| Density | 1.018 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 5.11 ± 0.10 (Predicted) | [6] |

| Storage Temperature | 2-8°C, protect from light | [2][6] |

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved through a multi-step process, typically involving the nitration of a suitable precursor followed by the reduction of the nitro group. A common and logical starting material is 3-methylphenol, which can be ethoxylated, then nitrated, and finally reduced.

Below is a representative, self-validating experimental protocol based on well-established organic transformations for analogous compounds.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Part A: Synthesis of 4-Ethoxy-2-nitrotoluene from 4-Ethoxytoluene (A Representative Nitration)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 50 mL of concentrated sulfuric acid.

-

Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Addition of Reactant: Slowly add 13.6 g (0.1 mol) of 4-ethoxytoluene to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Nitration: Add the chilled nitrating mixture dropwise to the stirred solution of 4-ethoxytoluene over 30 minutes, maintaining the reaction temperature below 10 °C.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.

-

Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker. The crude 4-ethoxy-2-nitrotoluene will precipitate as a yellow solid.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then recrystallize from ethanol to yield the purified product.

Part B: Synthesis of this compound from 4-Ethoxy-2-nitrotoluene (A Representative Reduction)

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, place 20 g of iron powder and 100 mL of water.

-

Activation of Iron: Add 2 mL of concentrated hydrochloric acid and heat the mixture to reflux with vigorous stirring for 15 minutes.

-

Addition of Nitro Compound: Dissolve 18.1 g (0.1 mol) of 4-ethoxy-2-nitrotoluene in 50 mL of ethanol and add this solution dropwise to the refluxing iron suspension over 30 minutes.

-

Reaction Monitoring: Continue refluxing and stirring for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Basification and Extraction: Cool the reaction mixture to room temperature and add a 20% sodium hydroxide solution until the mixture is strongly alkaline (pH > 10).

-

Filtration: Filter the mixture through a pad of Celite to remove the iron oxides. Wash the filter cake with ethanol.

-

Workup: Combine the filtrate and washings, and remove the ethanol by rotary evaporation. Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Applications in Organic Synthesis and Drug Development

Substituted anilines are a cornerstone in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[7] this compound, with its specific arrangement of functional groups, serves as a valuable nucleophile and a precursor for diazonium salts, enabling a wide range of chemical transformations.

Analytical Characterization

The unambiguous identification and purity assessment of this compound are crucial for its use in synthesis. A combination of spectroscopic techniques is employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (Predicted Data):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.7 | d | 1H | Ar-H |

| ~6.6 | dd | 1H | Ar-H |

| ~6.5 | d | 1H | Ar-H |

| ~3.9 | q | 2H | -OCH₂CH₃ |

| ~3.6 | br s | 2H | -NH₂ |

| ~2.1 | s | 3H | Ar-CH₃ |

| ~1.3 | t | 3H | -OCH₂CH₃ |

¹³C NMR (Predicted Data):

| Chemical Shift (ppm) | Assignment |

| ~152 | C-OEt |

| ~140 | C-NH₂ |

| ~128 | C-CH₃ |

| ~118 | Ar-CH |

| ~116 | Ar-CH |

| ~115 | Ar-CH |

| ~64 | -OCH₂CH₃ |

| ~18 | Ar-CH₃ |

| ~15 | -OCH₂CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| 3450-3300 | N-H stretch (asymmetric and symmetric) |

| 3050-3000 | Aromatic C-H stretch |

| 2980-2850 | Aliphatic C-H stretch |

| 1620-1580 | N-H bend and Aromatic C=C stretch |

| 1250-1200 | Aryl-O stretch (asymmetric) |

| 1050-1000 | Aryl-O stretch (symmetric) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), this compound is expected to show a molecular ion peak at m/z 151.

Predicted Fragmentation Pathway:

Caption: Predicted mass fragmentation of this compound.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Protect from light.[2][6]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If swallowed, call a poison center or doctor immediately.[8]

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of properties. Its synthesis is achievable through established organic chemistry reactions, and its structural features make it a promising candidate for inclusion in the synthesis of more complex molecules, particularly in the realm of drug discovery. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in research and development.

References

-

Appchem. This compound | 114766-05-1 | C9H13NO. Available from: [Link]

-

The Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Material. Available from: [Link]

-

PubChem. 4-ethoxy-N-methylaniline. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis. Available from: [Link]

-

Georganics. 4-Methoxy-2-methylaniline - High purity. Available from: [Link]

-

CPAchem. Safety data sheet - 4-Ethoxyaniline. (2024-01-17). Available from: [Link]

-

PubChemLite. This compound (C9H13NO). Available from: [Link]

-

NIH. Selective and Sustainable Nitro Reduction and Reductive N-Alkylation Using a Recyclable V₂O₅/TiO₂ Catalyst for Amine Synthesis. Available from: [Link]

-

PubChem. 4-Ethoxy-2-nitroaniline. Available from: [Link]

-

PubChem. 4-[2-(2-Ethoxyphenoxy)ethoxy]-2-methylaniline. Available from: [Link]

-

PubChem. 2-Ethoxy-4-methylaniline. Available from: [Link]

-

MPG.PuRe. Supporting Information. Available from: [Link]

-

NIH. Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. Available from: [Link]

-

Bangladesh Journals Online. Electroorganic Synthesis and Characterization of 4-Ethoxy Acetanilide using Platinum and Graphite as Anodes. (2022-05-06). Available from: [Link]

-

Nanochemistry Research. Catalytic Reduction of 4-nitrophenol Using Environmentally Synthesized CuO Nanoparticles. Available from: [Link]

-

University of Notre Dame. Catalytic Reduction of 4‐Nitrophenol: A Quantitative Assessment of the Role of Dissolved Oxygen in Determining the Induction Time. (2016-11-28). Available from: [Link]

-

National Institute of Standards and Technology. Aniline, N-methyl-. Available from: [Link]

-

LinkedIn. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024-02-05). Available from: [Link]

-

MDPI. Catalytic Reduction of p-Nitrophenol on MnO 2 /Zeolite -13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Agent. Available from: [Link]

-

PubChemLite. 2-ethoxy-4-methylaniline (C9H13NO). Available from: [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. This compound | 114766-05-1 [sigmaaldrich.cn]

- 3. This compound;114766-05-1, CasNo.114766-05-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 4. arctomsci.com [arctomsci.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 114766-05-1 [amp.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

A Comprehensive Technical Guide to 4-Ethoxy-2-methylaniline: Structure, Properties, and Synthetic Considerations

Abstract

4-Ethoxy-2-methylaniline is a substituted aromatic amine that serves as a versatile chemical intermediate in various fields, most notably in the synthesis of novel pharmaceutical agents and advanced functional materials. Its specific substitution pattern—an activating ethoxy group para to the amine and a methyl group ortho to it—imparts unique electronic and steric properties that make it a valuable building block. This technical guide provides an in-depth analysis of the molecular structure, physicochemical properties, and logical synthetic pathways for this compound. It is designed to equip researchers and drug development professionals with the core knowledge required to effectively utilize this compound in complex synthetic applications.

Core Molecular Structure and Properties

This compound, also known by its synonym 4-Ethoxy-o-toluidine, belongs to the class of substituted anilines. The core structure consists of a benzene ring functionalized with three key substituents:

-

Primary Amine (-NH₂): Located at position 1, this group is the primary site of reactivity for reactions such as acylation, alkylation, and diazotization. It is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions.

-

Methyl Group (-CH₃): At position 2 (ortho to the amine), this group provides steric hindrance that can influence the regioselectivity of reactions involving the adjacent amine. It also contributes a weak electron-donating effect.

-

Ethoxy Group (-OCH₂CH₃): Situated at position 4 (para to the amine), this is a potent electron-donating group via resonance. It strongly activates the aromatic ring, making it highly susceptible to electrophilic attack.

The interplay of these groups dictates the molecule's overall reactivity, solubility, and potential as a scaffold in larger molecular designs.

Caption: 2D Molecular Structure of this compound.

Physicochemical and Identification Data

Quantitative data for this compound has been consolidated from multiple chemical databases and suppliers. This information is crucial for experimental design, safety assessments, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | 4-ethoxy-2-methylbenzenamine | [1] |

| CAS Number | 114766-05-1 | [1][2][3] |

| Molecular Formula | C₉H₁₃NO | [1][2][3] |

| Molecular Weight | 151.21 g/mol | [1][3] |

| Monoisotopic Mass | 151.09972 Da | [4] |

| Boiling Point | 253-255 °C | [3] |

| Predicted Density | 1.018 ± 0.06 g/cm³ | [3] |

| SMILES | CCOC1=CC(=C(C=C1)N)C | [4] |

| InChIKey | GQMOFUZZCSQSNP-UHFFFAOYSA-N | [4] |

| Storage Conditions | 2-8°C, Protect from light | [3] |

Theoretical Spectroscopic Profile

While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, its structure allows for the accurate prediction of key spectroscopic features. These predictions are invaluable for reaction monitoring and structural confirmation.

-

¹H NMR Spectroscopy:

-

Ethoxy Group: A triplet integrating to 3H around δ 1.4 ppm (-O-CH₂-CH₃ ) and a quartet integrating to 2H around δ 4.0 ppm (-O-CH₂ -CH₃).

-

Methyl Group: A sharp singlet integrating to 3H around δ 2.1-2.2 ppm.

-

Amine Group: A broad singlet integrating to 2H, with a chemical shift that can vary (typically δ 3.5-4.5 ppm) depending on solvent and concentration.

-

Aromatic Protons: Three distinct signals in the aromatic region (δ 6.5-7.0 ppm), likely appearing as a doublet, a singlet (or narrow doublet), and a doublet of doublets, reflecting the substitution pattern.

-

-

Mass Spectrometry:

-

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 151. The monoisotopic mass is 151.099714038 Da[5]. Predicted collision cross-section values for adducts like [M+H]⁺ and [M+Na]⁺ have been calculated, which are useful for liquid chromatography-mass spectrometry (LC-MS) analysis[4].

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A characteristic pair of medium-intensity peaks in the 3350-3450 cm⁻¹ region, typical for a primary amine.

-

C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹ (2850-2975 cm⁻¹) from the methyl and ethoxy groups.

-

C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1500-1620 cm⁻¹ region.

-

C-O Stretch (Ether): A strong, characteristic peak around 1230-1250 cm⁻¹ for the aryl-alkyl ether linkage.

-

Proposed Synthesis and Experimental Protocol

The synthesis of this compound is not commonly detailed in standard literature. However, a robust and logical two-step pathway can be designed based on well-established, high-yield organic transformations. The proposed synthesis starts from the commercially available precursor, 2-methyl-4-nitrophenol.

The causality behind this choice is twofold:

-

Strategic Precursor: 2-methyl-4-nitrophenol contains the correct substitution pattern of the methyl group relative to the eventual amine (which starts as a nitro group para to the hydroxyl).

-

Reliable Transformations: The pathway relies on two of the most dependable reactions in organic synthesis: Williamson ether synthesis and catalytic hydrogenation.

Caption: Proposed two-step synthetic workflow for this compound.

Detailed Step-by-Step Protocol

This protocol is a self-validating system; successful completion of Step 1 can be confirmed by TLC and spectroscopic analysis of the intermediate before proceeding to the final reduction.

Step 1: Williamson Ether Synthesis of 1-Ethoxy-2-methyl-4-nitrobenzene

-

Principle: This reaction involves the deprotonation of the phenolic hydroxyl group by a mild base to form a phenoxide, which then acts as a nucleophile to displace the iodide from ethyl iodide in an Sₙ2 reaction. Acetone is an ideal polar aprotic solvent for this transformation.

-

Methodology:

-

To a stirred solution of 2-methyl-4-nitrophenol (1.0 eq) in acetone (10 mL per 1 g of phenol) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Add ethyl iodide (C₂H₅I, 1.2 eq) to the suspension.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from ethanol/water to obtain 1-Ethoxy-2-methyl-4-nitrobenzene as a crystalline solid.

-

Step 2: Catalytic Hydrogenation to this compound

-

Principle: The nitro group is selectively reduced to a primary amine using molecular hydrogen in the presence of a palladium on carbon (Pd/C) catalyst. This method is highly efficient, clean, and typically quantitative. Ethanol is an excellent solvent as it solubilizes the starting material and the product is often soluble in the acidic workup.

-

Methodology:

-

Dissolve the 1-Ethoxy-2-methyl-4-nitrobenzene (1.0 eq) from Step 1 in ethanol (20 mL per 1 g).

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the nitro compound) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂), then maintain a positive pressure of H₂ (typically 1-3 atm or balloon pressure).

-

Stir the reaction vigorously at room temperature. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully purge the system with an inert gas to remove all hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the final product, this compound. The product can be further purified by column chromatography or distillation if necessary.

-

Applications in Drug Development and Materials Science

Substituted anilines are privileged scaffolds in medicinal chemistry and materials science. While specific applications of this compound are not extensively documented, its structure is highly analogous to intermediates used in cutting-edge research.

-

Pharmaceutical Synthesis: Its structure is a key pharmacophore in many biologically active molecules. The aniline nitrogen can serve as a hydrogen bond donor or as a nucleophilic handle for building more complex structures, such as kinase inhibitors, GPCR ligands, and anti-infective agents. The specific substitution pattern can be used to fine-tune binding pocket interactions and improve metabolic stability.

-

Materials Science: Analogous compounds like 4-methoxy-2-methylaniline are foundational components for creating advanced polymers used in organic electronics[6]. Derivatives of these compounds are crucial for developing triarylamine polymers, which possess excellent charge transport properties for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)[6][7]. The ethoxy group in this compound can similarly be used to modulate the electronic and solubility properties of such materials.

References

-

PubChemLite. (n.d.). This compound (C9H13NO). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 579022, 4-ethoxy-N-methylaniline. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Biological Activity and Toxicological Profile of 4-Methoxy-2-methylaniline. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis. Retrieved from [Link]

Sources

- 1. 4-?Ethoxy-?2-?methylaniline - CAS:114766-05-1 - Sunway Pharm Ltd [3wpharm.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 114766-05-1 [amp.chemicalbook.com]

- 4. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 5. 4-ethoxy-N-methylaniline | C9H13NO | CID 579022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

Spectroscopic Data of 4-Ethoxy-2-methylaniline: A Technical Guide

Introduction

4-Ethoxy-2-methylaniline is an aromatic amine with applications in the synthesis of various organic compounds, including dyes and pharmaceuticals. A thorough understanding of its molecular structure is paramount for its effective utilization and for quality control in its production. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation of the structure of this compound. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

This compound (C₉H₁₃NO) possesses a benzene ring substituted with an ethoxy group, a methyl group, and an amino group at positions 4, 2, and 1, respectively. The interplay of these functional groups gives rise to a unique spectroscopic fingerprint.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to probe the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide detailed information about its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethoxy group protons, the methyl group protons, and the amino group protons. The chemical shifts are influenced by the electron-donating effects of the amino and ethoxy groups and the weakly donating methyl group.

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.6-6.8 | m | 3H | Aromatic protons |

| ~4.0 | q | 2H | -OCH₂CH₃ |

| ~3.5 | br s | 2H | -NH₂ |

| ~2.1 | s | 3H | -CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~148 | C-O |

| ~140 | C-NH₂ |

| ~122 | C-CH₃ |

| ~115-120 | Aromatic CH |

| ~64 | -OCH₂CH₃ |

| ~18 | -CH₃ |

| ~15 | -OCH₂CH₃ |

Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-H, C-O, and C=C bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, sharp (doublet) | N-H stretching (asymmetric and symmetric) |

| 3050-3000 | Medium | Aromatic C-H stretching |

| 2980-2850 | Strong | Aliphatic C-H stretching (ethoxy and methyl) |

| 1620-1580 | Strong | N-H bending and C=C aromatic ring stretching |

| 1520-1480 | Strong | C=C aromatic ring stretching |

| 1250-1200 | Strong | Aryl-O-C asymmetric stretching |

| 1050-1000 | Strong | Aryl-O-C symmetric stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 151.

Predicted Mass Spectrometry Data: [1]

| Adduct | m/z |

| [M+H]⁺ | 152.10700 |

| [M+Na]⁺ | 174.08894 |

| [M]⁺ | 151.09917 |

The fragmentation pattern would likely involve the loss of an ethyl group (M-29) or a methyl group (M-15).

Key Fragmentation Pathway

Caption: Predicted key fragmentation pathways for this compound.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

The spectroscopic data of this compound provides a comprehensive picture of its molecular structure. The combination of NMR, IR, and MS allows for unambiguous identification and characterization. This guide serves as a valuable resource for scientists and researchers working with this compound, enabling them to interpret spectral data with confidence and ensure the quality and purity of their materials.

References

Sources

A Comprehensive Technical Guide to the Synthesis of 4-Ethoxy-2-methylaniline from o-Toluidine

Abstract: This in-depth technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for the preparation of 4-ethoxy-2-methylaniline, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis commences from the readily available starting material, o-toluidine. This document details the strategic considerations behind each synthetic step, providing detailed experimental protocols, mechanistic insights, and safety precautions. The target audience for this guide includes researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

A Note on the Starting Material: The synthesis of this compound from p-toluidine is a chemically complex and impractical endeavor due to the required rearrangement of the substitution pattern on the aromatic ring. It is presumed that the intended and more logical starting material is o-toluidine (2-methylaniline) , and this guide proceeds on that basis.

Strategic Overview of the Synthesis

The multi-step synthesis of this compound from o-toluidine is a classic example of controlled aromatic substitution and functional group manipulation. The overall strategy involves the following key transformations:

-

Protection of the Amino Group: The highly reactive amino group of o-toluidine is first protected as an acetamide. This prevents unwanted side reactions during subsequent steps and modulates the directing effect of the substituent.[1][2]

-

Regioselective Nitration: A nitro group is introduced onto the aromatic ring. The acetamido group directs the incoming electrophile to the para position, leading to the desired 4-nitro intermediate.[1][3]

-

Deprotection of the Amino Group: The acetyl protecting group is removed by hydrolysis to regenerate the amino group.

-

Conversion to a Phenol via Diazotization: The amino group of the nitrated intermediate is converted to a diazonium salt, which is then hydrolyzed to a hydroxyl group.

-

Williamson Ether Synthesis: The resulting phenol is converted to the target ethoxy ether using an ethylating agent.[4][5][6][7][8]

-

Reduction of the Nitro Group: The nitro group is reduced to the final amino group, yielding this compound.[9][10][11][12][13]

This synthetic route is illustrated in the workflow diagram below.

Caption: Overall synthetic workflow from o-toluidine to this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Acetylation of o-Toluidine

Objective: To protect the amino group of o-toluidine as an acetamide to prevent its oxidation and control the regioselectivity of the subsequent nitration step.

Reaction:

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-toluidine.

-

Slowly add an equimolar amount of acetic anhydride to the flask with stirring. The reaction is exothermic.

-

Once the initial reaction subsides, heat the mixture to reflux for 30-60 minutes to ensure complete reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into cold water to precipitate the N-acetyl-o-toluidine product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Causality of Experimental Choices:

-

Acetic Anhydride: A common and efficient acetylating agent.

-

Reflux: Ensures the reaction goes to completion.

-

Precipitation in Water: N-acetyl-o-toluidine is insoluble in water, allowing for easy isolation.

Step 2: Nitration of N-acetyl-o-toluidine

Objective: To introduce a nitro group at the 4-position of the aromatic ring. The acetamido group is an ortho, para-director, and the para position is sterically favored.

Reaction:

Protocol:

-

In a beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

In a separate flask, dissolve N-acetyl-o-toluidine in concentrated sulfuric acid, maintaining a low temperature.

-

Slowly add the nitrating mixture dropwise to the solution of N-acetyl-o-toluidine with vigorous stirring, ensuring the temperature does not rise above 10°C.[3]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter the solid, wash thoroughly with cold water to remove excess acid, and dry.

Causality of Experimental Choices:

-

Mixed Acid Nitration: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution.

-

Low Temperature: Controls the reaction rate and minimizes the formation of by-products.

Step 3: Hydrolysis of N-(4-nitro-2-methylphenyl)acetamide

Objective: To remove the acetyl protecting group and regenerate the amino group.

Reaction:

Protocol:

-

In a round-bottom flask, suspend the N-(4-nitro-2-methylphenyl)acetamide in an aqueous solution of sulfuric acid (e.g., 70%).

-

Heat the mixture under reflux until the solid has completely dissolved, indicating the completion of hydrolysis.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the 4-nitro-2-methylaniline product.

-

Filter the product, wash with water, and dry.

Step 4: Diazotization of 4-nitro-2-methylaniline and Hydrolysis

Objective: To convert the amino group into a hydroxyl group via a diazonium salt intermediate.

Reaction:

Caption: Mechanism of the Williamson Ether Synthesis.

Protocol:

-

Dissolve 4-nitro-2-methylphenol in a suitable solvent such as ethanol or acetone.

-

Add a base, such as sodium hydroxide or potassium carbonate, to deprotonate the phenol and form the corresponding phenoxide.

-

Add an ethylating agent, such as ethyl bromide or diethyl sulfate, to the reaction mixture.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or recrystallization.

Quantitative Data for Williamson Ether Synthesis (Example):

| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass |

| 4-nitro-2-methylphenol | 153.14 | 0.1 | 15.3 g |

| Sodium Hydroxide | 40.00 | 0.11 | 4.4 g |

| Ethyl Bromide | 108.97 | 0.12 | 8.2 mL |

| Acetone (solvent) | - | - | 150 mL |

Step 6: Reduction of 1-ethoxy-4-nitro-2-methylbenzene

Objective: To reduce the nitro group to an amino group to obtain the final product.

Reaction:

Protocol (using Tin and HCl): [9][13]

-

Place the 1-ethoxy-4-nitro-2-methylbenzene in a round-bottom flask.

-

Add granulated tin and concentrated hydrochloric acid.

-

Heat the mixture under reflux with stirring for 1-2 hours.

-

After the reaction is complete, cool the mixture and carefully add a concentrated solution of sodium hydroxide to make the solution strongly alkaline, which will precipitate tin hydroxides and liberate the free amine.

-

Extract the this compound with an organic solvent (e.g., diethyl ether).

-

Wash the organic extracts with water, dry over anhydrous sodium sulfate, and remove the solvent.

-

The final product can be purified by vacuum distillation.

Alternative Reduction Method (Catalytic Hydrogenation): [12]

-

The nitro compound can also be reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method is often cleaner and gives higher yields.

Safety and Handling

General Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Specific Hazards:

-

o-Toluidine: Toxic and a suspected carcinogen. Avoid inhalation and skin contact. [14][15][16][17]* Concentrated Acids (Nitric and Sulfuric): Highly corrosive. Handle with extreme care.

-

Nitration Reaction: Potentially exothermic and can run away if not properly controlled. Maintain strict temperature control.

-

Sodium Nitrite: Toxic and an oxidizing agent.

-

Diazonium Salts: Can be explosive when dry. They should be prepared and used in solution without isolation.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Melting Point/Boiling Point: Compare with literature values.

-

Spectroscopy:

Conclusion

The synthesis of this compound from o-toluidine presented in this guide is a well-established and reliable method. By carefully controlling the reaction conditions at each step, from the initial protection of the amino group to the final reduction of the nitro group, the target compound can be obtained in good yield and high purity. This guide provides the necessary details for researchers and scientists to successfully perform this synthesis in a laboratory setting.

References

-

Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]

-

Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved January 15, 2026, from [Link]

-

Béchamp reduction. (2023, December 2). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of. (n.d.). Loughborough University Research Repository. Retrieved January 15, 2026, from [Link]

-

Safety Data Sheet: p-toluidine. (n.d.). Chemos GmbH & Co.KG. Retrieved January 15, 2026, from [Link]

-

The preparation of phenylamine (aniline). (n.d.). Chemguide. Retrieved January 15, 2026, from [Link]

-

p-TOLUIDINE AR. (n.d.). Loba Chemie. Retrieved January 15, 2026, from [Link]

-

HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 15, 2026, from [Link]

-

SAFETY DATA SHEET p-Toluidine. (2023, March 20). Deepak Nitrite. Retrieved January 15, 2026, from [Link]

- Tinker, J. M., & Spiegler, L. (1934). Nitration of n-acetyl-p-toluidine. U.S. Patent No. 1,963,597. Washington, DC: U.S. Patent and Trademark Office.

-

p-Toluidine is acetylated in the first reaction of the sequence. (2025, December 1). Filo. Retrieved January 15, 2026, from [Link]

-

Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Synthesis of N-acetyl-o-toluidine. (n.d.). PrepChem.com. Retrieved January 15, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

-

4-ethoxy-N-methylaniline. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Williamson ether synthesis. (2023, November 29). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]

-

This compound. (n.d.). PubChemLite. Retrieved January 15, 2026, from [Link]

- Biswell, C. B., & Wirth, W. V. (1938). Process of preparing meta-nitro-para-toluidine. U.S. Patent No. 2,128,511. Washington, DC: U.S. Patent and Trademark Office.

-

Williamson ether synthesis. (n.d.). Taylor & Francis. Retrieved January 15, 2026, from [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 15, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

-

Williamson Ether Synthesis. (2014, April 13). Chem-Station Int. Ed.. Retrieved January 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. p-Toluidine is acetylated in the first reaction of the sequence. During t.. [askfilo.com]

- 3. US1963597A - Nitration of n-acetyl-p-toluidine - Google Patents [patents.google.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. orgosolver.com [orgosolver.com]

- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 11. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 12. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chemos.de [chemos.de]

- 15. lobachemie.com [lobachemie.com]

- 16. nj.gov [nj.gov]

- 17. aarti-industries.com [aarti-industries.com]

- 18. 4-ethoxy-N-methylaniline | C9H13NO | CID 579022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Historical Discovery and Synthesis of 4-Ethoxy-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-ethoxy-2-methylaniline, a significant chemical intermediate in the pharmaceutical industry. Eschewing a rigid template, this document is structured to deliver an in-depth narrative, tracing the compound's historical synthesis and exploring modern preparative methodologies. It is intended to serve as a valuable resource for researchers, chemists, and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights.

Introduction: The Emergence of a Key Building Block

This compound, a substituted aniline derivative, has garnered considerable interest as a pivotal structural motif in the synthesis of a variety of biologically active molecules. Its unique arrangement of an ethoxy, a methyl, and an amino group on a benzene ring provides a versatile scaffold for the development of targeted therapeutics, particularly in the realm of kinase inhibitors. Understanding the historical context of its synthesis and the evolution of its preparative methods is crucial for contemporary chemists seeking to innovate in the field of medicinal chemistry.

Historical Synthesis: A Journey Through Classical Organic Chemistry

While the precise first synthesis of this compound is not prominently documented in readily accessible historical records, its preparation can be logically deduced from established 19th and early 20th-century chemical transformations. The most probable classical route involves a two-step process starting from 2-methyl-4-nitrophenol.

Step 1: Williamson Ether Synthesis for Ethoxylation

The introduction of the ethoxy group likely followed the principles of the Williamson ether synthesis, a reaction developed by Alexander Williamson in 1850.[1][2] This method involves the reaction of a phenoxide with an alkyl halide. In this context, 2-methyl-4-nitrophenol would first be deprotonated with a suitable base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with an ethylating agent like ethyl iodide or ethyl bromide to yield 1-ethoxy-2-methyl-4-nitrobenzene.

Step 2: Reduction of the Nitro Group

The subsequent conversion of the nitro group to an amine is a well-established transformation in classical organic chemistry. Various reducing agents would have been available to chemists of the era, with metal-acid combinations being a common choice. The reduction of 1-ethoxy-2-methyl-4-nitrobenzene, for instance, could have been achieved using tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).[3] This reaction, known as a Bechamp reduction when using iron, would have yielded the desired this compound.[4]

Diagram of the Plausible Historical Synthesis Route

Caption: Plausible historical synthesis of this compound.

Modern Synthetic Methodologies

Contemporary organic synthesis offers a range of more efficient, selective, and milder methods for the preparation of this compound. These modern techniques often provide higher yields and greater functional group tolerance compared to their historical counterparts.

Catalytic Hydrogenation

A prevalent modern approach for the reduction of the nitro intermediate, 1-ethoxy-2-methyl-4-nitrobenzene, is catalytic hydrogenation. This method employs a catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere.[5][6][7] Catalytic hydrogenation is often preferred for its clean reaction profile and the ease of product isolation, as the byproducts are typically gaseous or easily removed.

Experimental Protocol: Catalytic Hydrogenation of 1-Ethoxy-2-methyl-4-nitrobenzene

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-ethoxy-2-methyl-4-nitrobenzene in a solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

-

Workup: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to afford this compound. Further purification can be achieved by distillation or recrystallization if necessary.

Buchwald-Hartwig Amination

For the construction of the C-N bond, the Buchwald-Hartwig amination has emerged as a powerful and versatile tool. This palladium-catalyzed cross-coupling reaction allows for the formation of anilines from aryl halides or triflates and an amine. While not a direct synthesis of this compound from a non-aminated precursor, it represents a key modern method for creating structurally related aniline derivatives and highlights the advancements in C-N bond formation.

Conceptual Workflow for Buchwald-Hartwig Amination

Caption: Conceptual workflow of the Buchwald-Hartwig amination catalytic cycle.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification, characterization, and quality control in research and industrial settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [8] |

| Molecular Weight | 151.21 g/mol | [8] |

| CAS Number | 114766-05-1 | [8] |

| Appearance | Not specified (likely a liquid or low-melting solid) | General chemical knowledge |

| Boiling Point | Not specified | |

| Melting Point | Not specified |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), the methyl group (a singlet), and the amino group protons (a broad singlet). The aromatic protons will exhibit splitting patterns influenced by their substitution.

-

¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the oxygen of the ethoxy group appearing at a characteristic downfield shift. Signals for the methyl and ethoxy carbons will also be present in the aliphatic region.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will provide structural information, with characteristic losses of fragments such as the ethyl group.

Experimental Protocol: Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample (5-10 mg) of purified this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: A thin film of the liquid sample is placed between two KBr plates, or a KBr pellet is prepared for a solid sample. The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum is obtained using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors used in oncology. Its structure is often incorporated into the core of molecules designed to target specific signaling pathways involved in cancer cell proliferation and angiogenesis.

Role in Kinase Inhibitors

A notable application of anilino-pyrimidine and related scaffolds is in the development of tyrosine kinase inhibitors (TKIs). These drugs target the ATP-binding site of kinases, preventing the phosphorylation of downstream signaling proteins. The this compound moiety can be a key component of the pharmacophore that interacts with the kinase active site.

Pazopanib and other VEGFR Inhibitors

While not a direct precursor in all published syntheses, the structural motif of this compound is highly relevant to the design of vascular endothelial growth factor receptor (VEGFR) inhibitors. Pazopanib, a potent multi-targeted TKI used in the treatment of renal cell carcinoma and soft tissue sarcoma, features a related N-methylated aniline derivative.[10][11][12][13] The development of such drugs often involves the synthesis and screening of a library of aniline derivatives to optimize potency and selectivity. The this compound scaffold provides a valuable starting point for such medicinal chemistry efforts.[14][15][16][17]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a significant building block in the landscape of modern medicinal chemistry. Its historical synthesis, rooted in classical organic reactions, has given way to more sophisticated and efficient modern methodologies. A thorough understanding of its synthesis, physicochemical properties, and applications is invaluable for scientists and researchers dedicated to the discovery and development of novel therapeutics. This guide has aimed to provide a comprehensive and insightful overview of this important chemical entity, fostering a deeper appreciation for its role in the advancement of pharmaceutical sciences.

References

-

Stanfield, M. K., & Woolley, D. W. (1965). SYNTHESIS OF PHENISTIDINE AND DERIVATIVES. Journal of Organic Chemistry, 30(5), 1548–1550. [Link]

- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (2019). The Royal Society of Chemistry.

- Yukawa, Y. (1950). Studies on the Synthesis of P-Phenetidine and Its Reaction Mechanism I. Nippon Kagaku Zasshi, 71, 547.

- Kumar, A., et al. (2016). Synthesis and characterization of four process impurities in pazopanib. Journal of Pharmaceutical and Biomedical Analysis, 125, 216-222.

-

Justus Liebigs Annalen der Chemie - Wikipedia. (n.d.). Retrieved from [Link]

-

Liebigs Annalen - Wikipedia. (n.d.). Retrieved from [Link]

-

Beilsteins Handbuch der Organischen Chemie - Wikipedia. (n.d.). Retrieved from [Link]

-

Berichte der Deutschen Chemischen Gesellschaft archives - The Online Books Page. (n.d.). Retrieved from [Link]

-

Liebigs Annalen - chemeurope.com. (n.d.). Retrieved from [Link]

-

Preparation of 2-methyl-4-nitrophenol - PrepChem.com. (n.d.). Retrieved from [Link]

-

Six-step synthesis of the hydrochloride of pazopanib 9 starting from o-methylaniline 10. (n.d.). Retrieved from [Link]

-

Berichte der Deutschen Chemischen Gesellschaft - SafetyLit. (n.d.). Retrieved from [Link]

-

Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug | Open Access Journals. (n.d.). Retrieved from [Link]

- Synthesis of 2-hydroxy-p-phenetidine and derivatives | Journal of Medicinal Chemistry. (1969). Journal of Medicinal Chemistry, 12(2), 348.

-

Beilsteins Handbuch der organischen Chemie : Beilstein, Friedrich Konrad, 1838-1906 : Free Download, Borrow, and Streaming - Internet Archive. (2008). Retrieved from [Link]

-

Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog - Stanford Libraries. (n.d.). Retrieved from [Link]

-

A Novel Practical Synthesis of Pazopanib: An Anticancer Drug - ResearchGate. (2018). Retrieved from [Link]

-

An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - MDPI. (2018). Retrieved from [Link]

-

Synthesis of Phenacetin - St. Olaf College. (n.d.). Retrieved from [Link]

- Two Methods for the Synthesis of Phenacetin. (1999).

-

Supporting Information - MPG.PuRe. (n.d.). Retrieved from [Link]

-

Historie - Beilstein-Institut. (n.d.). Retrieved from [Link]

- Beilsteins Handbuch der Organischen Chemie. (n.d.).

-

Catalog Record: Justus Liebig's Annalen der Chemie - HathiTrust Digital Library. (n.d.). Retrieved from [Link]

-

Liquid phase hydrogenation of nitrobenzene | Request PDF - ResearchGate. (2015). Retrieved from [Link]

- Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021). YouTube.

-

Synthesis of 2-methyl-4-nitrophenol from benzene? - Chemistry Stack Exchange. (2015). Retrieved from [Link]

-

Justus Liebigs Annalen der Chemie - Internet Archive. (2021). Retrieved from [Link]

- Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2 - ResearchG

-

Catalog Record: Berichte der Deutschen Chemischen Gesellschaft | HathiTrust Digital Library. (n.d.). Retrieved from [Link]

-

Synthesis of 2-methyl-4-nitroaniline - PrepChem.com. (n.d.). Retrieved from [Link]

-

Beilstein Handbook of Organic Chemistry - UMSL. (n.d.). Retrieved from [Link]

- Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline - ResearchG

- Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC - PubMed Central. (2022). Molecules, 27(19), 6296.

- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - MDPI. (2021). Molecules, 26(11), 3189.

- A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline - Benchchem. (n.d.).

- Liquid phase hydrogenation of nitrobenzene - Åbo Akademi University Research Portal. (2015).

- New series of VEGFR-2 inhibitors and apoptosis enhancers | DDDT - Dove Medical Press. (2022). Drug Design, Development and Therapy, 16, 639-661.

- Hydrogenation of Nitrobenzene over a Pd/Al2O3 Catalyst – Mechanism and Effect of the Main Operating Conditions - ResearchG

- What are some reliable methods of reducing 4-chloro-3-nitrotoluene?

- Selective electrocatalytic hydrogenation of nitrobenzene over copper-platinum alloying catalysts: Experimental and theoretical studies | Request PDF - ResearchG

-

Discovery of new VEGFR-2 inhibitors based on bis([9][10][18]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC - PubMed Central. (2021). Scientific Reports, 11(1), 11370.

Sources

- 1. Liebigs Annalen - Wikipedia [en.wikipedia.org]

- 2. Beilsteins Handbuch der Organischen Chemie – Wikipedia [de.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Historie - Beilstein-Institut [beilstein-institut.de]

- 5. researchgate.net [researchgate.net]

- 6. research.abo.fi [research.abo.fi]

- 7. researchgate.net [researchgate.net]

- 8. historyofscience.com [historyofscience.com]

- 9. rsc.org [rsc.org]

- 10. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rroij.com [rroij.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. SYNTHESIS OF PHENISTIDINE AND DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

fundamental reaction mechanisms involving 4-Ethoxy-2-methylaniline

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 4-Ethoxy-2-methylaniline

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Building Block

This compound, a substituted aniline derivative, serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules. Its unique electronic and steric properties, arising from the interplay between the amino, ethoxy, and methyl substituents on the aromatic ring, dictate a rich and predictable reactivity. This guide provides an in-depth exploration of the core reaction mechanisms that define the synthetic utility of this compound. By moving beyond mere procedural descriptions, we will delve into the causal factors governing its reactivity, offering field-proven insights into electrophilic aromatic substitution, diazotization-coupling reactions, and oxidative polymerization. Understanding these fundamental pathways is critical for professionals engaged in the design and development of novel pharmaceuticals, advanced materials, and specialty chemicals.[1][]

Physicochemical Properties & Safe Handling Protocols

A thorough understanding of a compound's physical properties and safety requirements is the foundation of trustworthy and reproducible science. Before any protocol is undertaken, it is imperative to consult the most current Safety Data Sheet (SDS).

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 114766-05-1 | [3][4][5] |

| Molecular Formula | C₉H₁₃NO | [4][6] |

| Molecular Weight | 151.21 g/mol | [4][6] |

| IUPAC Name | This compound | [6] |

| Synonyms | Benzenamine, 4-ethoxy-2-methyl- |

Core Safety Directives (Trustworthiness Pillar):

Handling this compound requires adherence to standard laboratory safety practices for aromatic amines.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7] Proper glove removal technique is essential to prevent skin contact.[7]

-

Ventilation: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[8]

-

First Aid: In case of skin contact, wash immediately and thoroughly with soap and water.[9] If inhaled, move the individual to fresh air.[8][9] In case of eye contact, rinse cautiously with water for several minutes.[7] Seek immediate medical attention if swallowed or if symptoms persist.[7][9]

Part 1: Electrophilic Aromatic Substitution (EAS)

The reactivity of the this compound ring in electrophilic aromatic substitution (EAS) is governed by the cumulative electronic effects of its three substituents. This is a classic example of how substituent interplay determines regioselectivity.

Mechanistic Rationale: Directing Effects and Activation

-

Expertise & Experience: The benzene ring of this molecule is highly activated towards electrophilic attack. We must consider the directing influence of each group:

-

Amino Group (-NH₂): A powerful activating group and ortho, para-director due to its strong +R (resonance) effect.

-

Ethoxy Group (-OC₂H₅): A strong activating group and ortho, para-director, also via the +R effect.

-

Methyl Group (-CH₃): A weak activating group and ortho, para-director via hyperconjugation and a weak +I (inductive) effect.

-

The hierarchy of activation is -NH₂ > -OC₂H₅ > -CH₃. Therefore, the amino group is the primary determinant of the substitution pattern. The positions ortho to the amino group are C1 (sterically hindered by the methyl group) and C3. The position para is blocked by the ethoxy group. The ethoxy group directs to its ortho positions, C3 and C5. The methyl group directs to its ortho position C3 and its para position C5.

Generalized EAS Mechanism

The reaction proceeds via the canonical two-step mechanism for electrophilic aromatic substitution.[10][11] First, the electrophile (E⁺) attacks the electron-rich π-system of the aniline ring to form a resonance-stabilized carbocation known as the sigma complex or arenium ion.[11] Subsequently, a base removes a proton from the carbon atom bearing the electrophile, restoring aromaticity.

Sources

- 1. nbinno.com [nbinno.com]

- 3. This compound | 114766-05-1 [chemicalbook.com]

- 4. appchemical.com [appchemical.com]

- 5. echemi.com [echemi.com]

- 6. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.ie [fishersci.ie]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Electrophilic substitution - Wikipedia [en.wikipedia.org]

- 11. ijarsct.co.in [ijarsct.co.in]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 4-Ethoxy-2-methylaniline in Organic Solvents

For Immediate Release

Introduction: The Significance of Solubility in Research and Development

The solubility of a compound is a critical physicochemical property that governs its behavior in various chemical and biological systems. For a molecule like 4-Ethoxy-2-methylaniline, understanding its solubility in organic solvents is paramount for a range of applications, including synthetic chemistry, purification processes like crystallization, and the formulation of pharmaceuticals. This guide will delve into the factors influencing its solubility and provide the necessary tools for its empirical determination.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like."[1][2] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its molecular structure provides key insights into its expected solubility profile.

Molecular Structure Analysis:

-

Aniline Moiety: The core aniline structure consists of an amino group (-NH₂) attached to a benzene ring. The amino group is polar and capable of forming hydrogen bonds, while the benzene ring is nonpolar.[3]

-

Ethoxy Group (-OCH₂CH₃): The ethoxy group introduces some polarity due to the oxygen atom but also contributes to the nonpolar character with its ethyl chain.

-

Methyl Group (-CH₃): The methyl group is nonpolar and increases the hydrophobic nature of the molecule.

The interplay of these functional groups dictates the overall polarity and hydrogen bonding capability of this compound. The presence of the amino and ethoxy groups suggests that it will have some affinity for polar solvents, particularly those that can act as hydrogen bond donors or acceptors.[4][5] However, the bulky aromatic ring and the alkyl groups (methyl and ethyl) contribute to its nonpolar character, suggesting solubility in less polar organic solvents as well.[6][7]

Qualitative Solubility Predictions:

Based on these structural features, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amino group can donate and accept hydrogen bonds, and the ether oxygen can accept hydrogen bonds with the hydroxyl group of the alcohols.[2][4] |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The dipole-dipole interactions between the polar functionalities of this compound and these solvents will promote solubility. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar aromatic ring and alkyl groups will interact favorably with nonpolar solvents through London dispersion forces. However, the polar amino and ethoxy groups may limit high solubility.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can effectively solvate a wide range of organic compounds.[8] |

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is crucial. The equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted and reliable technique.[9]

Workflow for Equilibrium Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the equilibrium solubility of this compound.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.[9]

-

To each vial, add a known volume of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow them to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test different time points to ensure equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials or carefully filter the supernatant using a syringe and a chemically resistant filter.[10]

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.[11][12] A pre-established calibration curve is necessary for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety and Handling

This compound is a chemical substance that requires careful handling. Always refer to the Safety Data Sheet (SDS) before use.[13] General safety precautions include:

-

Working in a well-ventilated area or a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]

-

Avoiding inhalation of dust and contact with skin and eyes.[16]

-

In case of accidental exposure, follow the first-aid measures outlined in the SDS.[14]

Conclusion

References

- Xu, S., et al. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. J Nanosci Nanotechnol., 14(6), 4449-54.

- CymitQuimica. (2024).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- EXPERIMENT 1 DETERMIN

- Benchchem. (n.d.). Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide.

- PubChem. (n.d.). 4-ethoxy-N-methylaniline.

- Chemistry LibreTexts. (2023). Advanced Properties of Amines.

- Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II.

- Editorial. (2019). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Slideshare. (n.d.). solubility experimental methods.pptx.

- Solubility of Things. (n.d.). Aniline.

- Lund University Publications. (n.d.).

- CK-12 Foundation. (2026). Physical Properties of Amines.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- BYJU'S. (n.d.). Physical Properties of Amines.

- Allen. (n.d.).

- Sigma-Aldrich. (n.d.). 4-Methoxy-2-methylaniline.

- ChemicalBook. (2025). This compound.

- ChemicalBook. (n.d.). This compound.

- ChemicalBook. (2022). The Solubility of Aniline.

- TCI Chemicals. (n.d.).

- Thermo Fisher Scientific. (2010).

- CPAChem. (2024).

- ECHEMI. (n.d.). This compound.

- Vedantu. (n.d.). Aniline is soluble in which of the following organic class 12 chemistry CBSE.

- TCI Chemicals. (n.d.).

- ChemBK. (n.d.). 4-Methylaniline.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Methoxy-2-methylaniline.

- Sigma-Aldrich. (n.d.). 4-ethoxy-2-methyl-aniline.

- Solubility of Things. (n.d.). 4-Chloro-2-methylaniline.

Sources

- 1. chem.ws [chem.ws]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. byjus.com [byjus.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. pubs.acs.org [pubs.acs.org]

- 11. improvedpharma.com [improvedpharma.com]

- 12. solubility experimental methods.pptx [slideshare.net]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. cpachem.com [cpachem.com]

A Comprehensive Guide to Quantum Chemical Calculations of 4-Ethoxy-2-methylaniline for Drug Development Applications

An In-depth Technical Guide:

Abstract

In the landscape of modern drug discovery and development, computational chemistry has emerged as an indispensable tool for the rapid and accurate characterization of novel molecular entities. This guide provides a comprehensive, in-depth protocol for the quantum chemical analysis of 4-Ethoxy-2-methylaniline, a molecule of interest in medicinal chemistry due to its structural motifs present in various bioactive compounds. We will delve into the theoretical underpinnings of Density Functional Theory (DFT), guiding the reader through the rationale of method selection, basis set choice, and the interpretation of calculated properties. This whitepaper is designed for researchers, scientists, and drug development professionals, offering a self-validating workflow for geometry optimization, frequency analysis, and the prediction of key electronic and spectroscopic properties. By bridging theoretical concepts with practical application, this guide aims to empower researchers to leverage computational tools for the accelerated design and development of next-generation therapeutics.

Introduction

This compound is an aromatic amine that serves as a versatile building block in organic synthesis. Its structure, featuring an aniline core modified with an ethoxy and a methyl group, makes it a precursor to a variety of heterocyclic compounds with potential biological activity. Understanding the fundamental electronic and structural properties of this molecule is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets.

Quantum chemical calculations offer a powerful lens through which we can explore the molecular world. By solving the Schrödinger equation (or approximations thereof), we can obtain a wealth of information about a molecule's geometry, energy, and electronic structure. This in silico approach provides insights that can be difficult or time-consuming to obtain through experimental methods alone, thereby accelerating the drug discovery pipeline by enabling early-stage screening and hypothesis-driven design.